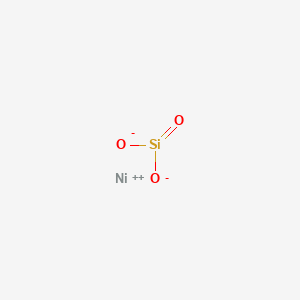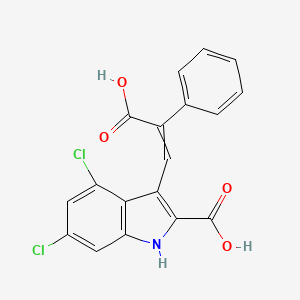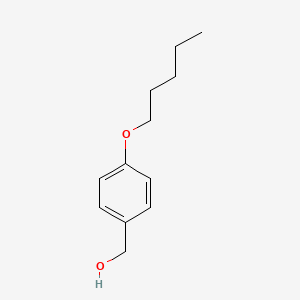
4-Pentyloxybenzyl alcohol
Descripción general
Descripción
4-Pentyloxybenzyl alcohol, also referred to as (4-pentoxyphenyl)methanol, is a chemical compound with the molecular formula C12H18O2 . It has a molecular weight of 194.27 .
Synthesis Analysis
The synthesis of this compound involves the use of lithium aluminum hydride (350 mg) which is added gradually to a solution of 1.35 g of p-(3-methylbutoxy)-benzaldehyde in 50 ml of tetrahydrofuran at -10° C . After stirring at room temperature for 1 hour, the excess lithium aluminum hydride is decomposed with sodium sulfate decahydrate . The insoluble matter is filtered off from the mixture, and the filtrate is concentrated to give 1.33 g of p-(3-methylbutoxy)benzyl alcohol .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula CH3(CH2)4OC6H4CH2OH . The molecule contains a total of 32 bonds, including 14 non-H bonds, 6 multiple bonds, 6 rotatable bonds, and 6 aromatic bonds .Physical And Chemical Properties Analysis
This compound is a white crystalline substance . It has a melting point range of 30-34 °C . The compound’s infrared spectrum and proton NMR spectrum conform to its structure .Aplicaciones Científicas De Investigación
Neuroprotective Effects
4-Pentyloxybenzyl alcohol, a derivative of 4-Hydroxybenzyl alcohol, has been studied for its potential neuroprotective effects. 4-Hydroxybenzyl alcohol (4-HBA), found in Gastrodia elata, exhibits anti-oxidative, anti-inflammatory, anti-excitotoxic, and anti-apoptotic effects in neurons and microglia. It demonstrates robust neuroprotective effects in rat models of stroke, showing significant reduction in infarct volumes and motor impairments, and protecting against Zn2+-induced toxicity in neurons and astrocytes (Luo et al., 2018).
Anti-Tumor Properties
Research indicates that 4-HBA may act as a novel inhibitor of tumor angiogenesis and growth. It effectively inhibits the development of new blood vessels and presents a decreased expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase (MMP)-9, indicating potential as an anti-cancer therapy agent (Laschke et al., 2013).
Antioxidant Action
4-HBA shows antioxidant properties that contribute to its neuroprotective effects. It increases the expression of NAD(P)H: quinone oxidoreductase1 (NQO1), which plays a critical role in inhibiting oxidative stress, thereby ameliorating cerebral injury in rat models (Yu et al., 2011).
Pharmacological Applications
The compound has multiple pharmacological activities, including anti-inflammation and anti-cerebral ischemia. It's primarily obtained through natural extraction and chemical synthesis, and recent studies focus on producing it economically and efficiently, for example, through metabolic engineering in Escherichia coli (Xu et al., 2022).
Sedative-Hypnotic Activities
Derivatives of 4-HBA have been synthesized and evaluated for their sedative effects. For instance, studies have shown that these derivatives can exhibit strong sedative-hypnotic activity, suggesting potential applications in treating insomnia and related conditions (Zhu et al., 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(4-pentoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,13H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOAHKAAZZLJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290525 | |
| Record name | 4-Pentyloxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81720-38-9, 3243-37-6 | |
| Record name | 4-(Pentyloxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81720-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC69114 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pentyloxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(pentyloxy)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Ethyl(methyl)amino]propanenitrile](/img/structure/B1633608.png)
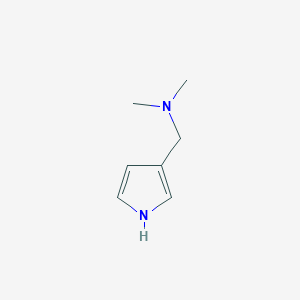
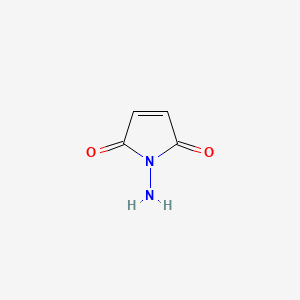




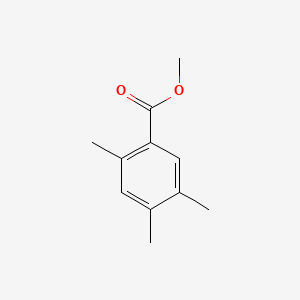
![3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1633627.png)
![4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde](/img/structure/B1633630.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17R)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,6-bis(hydroxymethyl)oxane-3,5-diol](/img/structure/B1633633.png)
